molecular formula C22H10Br4INO6 B1210848 Iodoacetamidoeosin CAS No. 69414-31-9

Iodoacetamidoeosin

Cat. No. B1210848
CAS RN: 69414-31-9
M. Wt: 830.8 g/mol
InChI Key: BJEVMXQIEZQIHC-UHFFFAOYSA-N
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Description

Iodoacetamidoeosin (IAE) is a fluorescent dye that has been used for decades in a variety of scientific research applications. It is a member of the iodoacetamide family of fluorescent dyes, which are characterized by their high fluorescence quantum yields and excellent photostability. IAE is a valuable tool for researchers and has been used in a variety of applications, including live cell imaging, high-throughput screening, and DNA sequencing.

Scientific Research Applications

Proteomics Research

Iodoacetamide is prominently used in proteomics, particularly for alkylation of cysteine during sample preparation. It's a critical reagent, though alternative agents like 2-chloroacetamide have been suggested for reducing off-target alkylation effects. However, these alternatives also have their drawbacks, such as inducing methionine oxidation and affecting other post-translational modifications ((Hains & Robinson, 2017)).

Drinking Water Disinfection Byproducts

Iodoacetic acid (IA), a byproduct of water disinfection, is significantly toxic and mutagenic, particularly in comparison to its chlorinated and brominated counterparts. Its presence in chloraminated drinking waters, especially those with high bromide and iodide, poses a serious environmental and health risk. IA is recognized as one of the most toxic drinking water contaminants, highlighting the importance of monitoring and managing these byproducts in water supplies ((Plewa et al., 2004)).

Glycopeptide Analysis in Biochemistry

In the context of glycopeptide analysis, iodoacetamide's role as an alkylation reagent is crucial. It's widely used for alkylating free sulfhydryls in proteomic experiments, but both incomplete derivatization and overalkylation can lead to misassignments in glycoform analysis. This emphasizes the importance of precise control in its use to avoid misinterpretation of results ((Darula & Medzihradszky, 2015)).

Impact on Cellular Metabolism

Iodoacetamide and iodoacetate, both used to inhibit glycolysis, have distinct impacts on cellular glutathione metabolism and glycolysis in astrocytes. Iodoacetamide, in particular, depletes cellular glutathione content more efficiently, illustrating its significant influence on cellular metabolism and highlighting its utility in biochemical research ((Schmidt & Dringen, 2009)).

Radiotherapy Research

In radiotherapy research, iodoacetamide has been studied for its radiosensitizing effects. For instance, its use in treating a C3H mouse mammary carcinoma indicated that it sensitizes hypoxic tumor cells, akin to atmospheric oxygen, thereby enhancing the effectiveness of radiotherapy ((Urano, Tanaka, & Hayashi, 1973)).

properties

IUPAC Name

2-iodo-N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10Br4INO6/c23-12-4-10-19(15(25)17(12)30)33-20-11(5-13(24)18(31)16(20)26)22(10)9-2-1-7(28-14(29)6-27)3-8(9)21(32)34-22/h1-5,30-31H,6H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEVMXQIEZQIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10Br4INO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219570
Record name Iodoacetamidoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodoacetamidoeosin

CAS RN

69414-31-9
Record name Iodoacetamidoeosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoacetamidoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JD Ashcom, LA Jacobson - Analytical biochemistry, 1989 - Elsevier
… fluorogenic substrates for proteolytic enzymes have been prepared by alkylation of thiol groups in reduced bovine serum albumin with iodoacet-amidofluorescein or iodoacetamidoeosin…
Number of citations: 8 www.sciencedirect.com
H Ozaki, LW McLaughlin - Nucleic acids research, 1992 - academic.oup.com
… The two 24-mers containing the acceptor fluorophore were labeled with 5-iodoacetamidoeosin (5-IAE) and the six sequences containing the donor fluorophore were labeled with 5-…
Number of citations: 141 academic.oup.com
RJ Cherry, E Nigg - Progress in clinical and biological research, 1979 - europepmc.org
… Essentially similar results are obtained with a different probe, iodoacetamidoeosin. Both eosin derivatives are strong inhibitors of anion transport. Illumination of eosin-labeled ghosts …
Number of citations: 3 europepmc.org
S Agrawal, JA Fidanza, H Ozaki… - … : Synthesis and Analytical …, 1994 - Springer
The attachment of reporter groups, drug derivatives, or chemically reactive species to DNA in a sequence-specific manner has the potential to provide new materials for detailed …
Number of citations: 19 link.springer.com
CK Wang, HC Cheung - Biophysical journal, 1985 - cell.com
We determined the free energy of interaction between rabbit skeletal troponin I (TNI) and troponin C (TNC) at 10 degrees and 20 degrees C with fluorescently labeled proteins. The …
Number of citations: 59 www.cell.com
A Buerkli, RJ Cherry - Biochemistry, 1981 - ACS Publications
… Ca2+,Mg2+-dependent adenosine 5'-triphosphatase (ATPase) in sarcoplasmic reticulum vesicles is labeled with the triplet probe, 5-iodoacetamidoeosin. Rotational mobility of the …
Number of citations: 89 pubs.acs.org
H Ozaki, N Iwase, H Sawai, T Kodama… - … and biophysical research …, 1997 - Elsevier
… (AE) indicates the location of the phosphorothioate diester labeled wtih 5-iodoacetamidoeosin. … DNA; 10 mM sodium fluorescence donor or 5-iodoacetamidoeosin as a fluorescence ac- …
Number of citations: 24 www.sciencedirect.com
RJ Cherry - Methods in Enzymology, 1978 - Elsevier
Publisher Summary This chapter describes the measurement of protein rotational diffusion in membranes by flash photolysis. Spectroscopic methods of measuring rotation depend on …
Number of citations: 207 www.sciencedirect.com
M Kawakita, K Yasuoka-Yabe, K Saito-Nakatsuka… - Methods in …, 1988 - Elsevier
Publisher Summary This chapter focuses on the chemical derivatizaton of Ca 2+ -pump protein from skeletal muscle with N-substituted Maleimides and 5-(2-Iodoacetamidoethyl)…
Number of citations: 2 www.sciencedirect.com
SQ Liu, PA Knauf - American Journal of Physiology-Cell …, 1993 - journals.physiology.org
Although eosin-5-maleimide (EM) covalently labels band 3 and has been thought to react at the external-facing anion transport site, EM reversibly inhibits Cl- exchange at 0 degrees C …
Number of citations: 32 journals.physiology.org

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